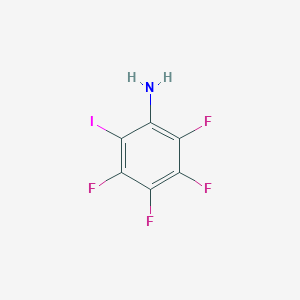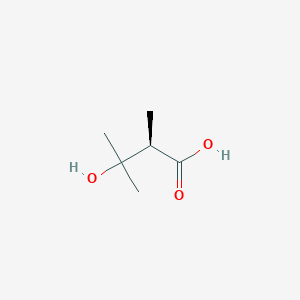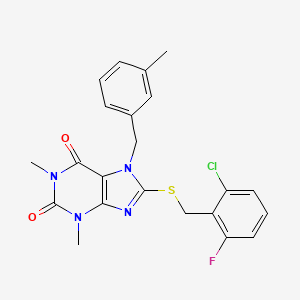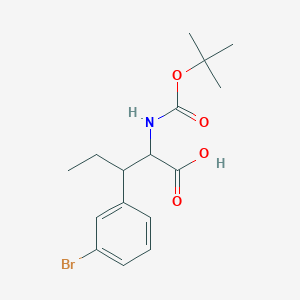
2,3,4,5-Tetrafluoro-6-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluoro-6-iodoaniline is an important arylamine compound in the field of chemistry. It is characterized by the presence of iodine and four fluorine atoms attached to an aniline ring.
Preparation Methods
The synthesis of 2,3,4,5-Tetrafluoro-6-iodoaniline typically involves the iodination of 3,4,5,6-tetrafluoroaniline. One common method includes the reaction of 3,4,5,6-tetrafluoroaniline with iodine in the presence of an oxidizing agent such as mercury oxide in ethanol. The reaction mixture is stirred overnight, followed by filtration and purification to obtain the desired product .
Chemical Reactions Analysis
2,3,4,5-Tetrafluoro-6-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-iodoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-iodoaniline involves its interaction with molecular targets through various pathways. For example, in disinfection processes, iodinated aromatic compounds like this one can form reactive intermediates that interact with organic contaminants, leading to their degradation . The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
2,3,4,5-Tetrafluoro-6-iodoaniline can be compared with other fluorinated anilines such as:
2,3,4,5,6-Pentafluoroaniline: This compound has five fluorine atoms attached to the aniline ring and is used in similar applications.
2,3,5,6-Tetrafluoroaniline: This compound lacks the iodine atom and is used in the synthesis of various organic compounds.
2,3,4,6-Tetrafluoroaniline: Another fluorinated aniline with different substitution patterns, used in the preparation of specialty chemicals.
The uniqueness of this compound lies in its combination of iodine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAYCTZFMUEVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228813-89-5 |
Source


|
| Record name | 2,3,4,5-tetrafluoro-6-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2429870.png)
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)
![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)
![3-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2429880.png)
![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)
![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)
![Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2429891.png)
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2429892.png)
